molecular formula C25H28Cl2N2O B3028600 Calhex 231 hydrochloride CAS No. 2387505-78-2

Calhex 231 hydrochloride

Cat. No.: B3028600
CAS No.: 2387505-78-2
M. Wt: 443.4 g/mol
InChI Key: KZPHZSFSFANQIS-GRFVZBLOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calhex 231 hydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Calhex 231 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Scientific Research Applications of Calhex 231 Hydrochloride

This compound is a negative allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein-coupled receptor crucial in regulating extracellular calcium levels and various cellular functions . Its ability to selectively modulate CaSR activity makes it a valuable tool in scientific research for studying the physiological and pathological roles of CaSR.

Areas of Application

This compound has a wide range of scientific research applications:

  • Chemistry: Studying the role of CaSR in various chemical reactions and processes.
  • Biology: Investigating the role of CaSR in cellular signaling and homeostasis.
  • Medicine: Preclinical studies exploring the potential therapeutic applications of CaSR modulation in conditions such as hypertension, diabetes, and cardiovascular diseases.
  • Industry: Development of new drugs and therapeutic agents targeting CaSR.

Cardiovascular Function Improvement

A study on traumatic hemorrhagic shock (THS) in rats showed that this compound significantly improved blood perfusion and oxygen saturation in vital organs such as the liver and kidneys . Doses of 1 mg/kg and 5 mg/kg resulted in notable enhancements in organ perfusion post-shock. The treatment also reduced malondialdehyde (MDA) levels, a marker of oxidative stress, and increased antioxidant enzyme levels (SOD, CAT, GSH) compared to control groups. Rats treated with this compound exhibited improved survival rates following THS, suggesting its protective cardiovascular effects.

Vascular Reactivity

This compound affects vascular smooth muscle cells (VSMCs) by inhibiting voltage-gated calcium channels (VGCCs), which are critical for muscle contraction. This dual action, both CaSR-dependent and independent, enhances its therapeutic potential for managing conditions characterized by altered vascular tone.

Impact on Traumatic Hemorrhagic Shock

Research indicates that Calhex-231 has potential in treating traumatic hemorrhagic shock by protecting vascular function through the reduction of oxidative stress and miR-208a-mediated mitochondrial fission . Studies demonstrated that Calhex-231 significantly improved hemodynamics, increased blood pressure, enhanced blood perfusion to vital organs, and improved local oxygen supply . The compound also restores the THS-induced decrease in myosin light chain (MLC) phosphorylation, which is the principal mechanism responsible for VSMC contraction and vascular reactivity .

Tables of Biological Effects

EffectObservationStatistical Significance
Blood PerfusionIncreased in liver and kidneysP < 0.01
Oxidative StressDecreased MDA; increased SOD, CAT, GSHP < 0.05
Survival RateImproved in THS modelNot specified
Vascular ContractilityInhibited via VGCC blockadeNot specified
Calhex-231 on 10 µM Methoxamine pre-contracted tone
IC50 (µM)
+Endothelium2.01±0.61
−Endothelium2.00±0.27
+1 µM Calindol2.08±0.19
Calhex−231 on 60 mM KCl pre-contracted tone
+Endothelium1.93±0.40
−Endothelium2.02±0.23
NPS 2143 on - Endothelium pre-contracted vessels
Methoxamine2.97±0.34
KCl12.5±0.73
Calindol on 10 µM Methoxamine pre-contracted tone
+Endothelium2.06±0.24
−Endothelium2.66±0.30
+3 µM Calhex−2312.58±0.35
Calindol on 60 mM KCl pre-contracted tone
+Endothelium3.26±0.24
−Endothelium3.41±0.32

Mechanism of Action

Calhex 231 hydrochloride exerts its effects by binding to the calcium-sensing receptor (CaSR) and acting as a negative allosteric modulator. This means that it binds to a site on the receptor that is distinct from the calcium-binding site, leading to a conformational change that reduces the receptor’s sensitivity to calcium. This modulation of CaSR activity affects various downstream signaling pathways, including the accumulation of inositol phosphate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calhex 231 hydrochloride is unique in its high potency and specificity as a negative allosteric modulator of CaSR. Its ability to selectively modulate CaSR activity makes it a valuable tool in scientific research for studying the physiological and pathological roles of CaSR .

Biological Activity

Calhex 231 hydrochloride is a potent negative allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein-coupled receptor that plays a crucial role in regulating extracellular calcium levels and various cellular functions. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular health and related disorders.

  • Chemical Name: 4-Chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]-benzamide hydrochloride
  • CAS Number: 2387505-78-2
  • Molecular Weight: 443.41 g/mol
  • Purity: ≥98% (HPLC)

Calhex 231 modulates CaSR activity by inhibiting the receptor's response to extracellular calcium. The compound has an IC50 value of approximately 0.39 µM, indicating its efficacy in blocking increases in inositol phosphate levels induced by CaSR activation in HEK293 cells . This inhibition affects various physiological processes, including vascular reactivity and contractility.

Cardiovascular Function Improvement

A significant study investigated the effects of Calhex 231 on traumatic hemorrhagic shock (THS) in rats. The findings indicated that administration of Calhex 231 significantly improved blood perfusion and oxygen saturation in vital organs like the liver and kidneys, compared to control groups. Specifically, doses of 1 mg/kg and 5 mg/kg resulted in notable enhancements in organ perfusion post-shock .

Key Findings:

  • Blood Perfusion Increase: Significant improvement was noted in liver and kidney perfusion after treatment with Calhex 231.
  • Oxidative Stress Reduction: The compound reduced malondialdehyde (MDA) levels, a marker of oxidative stress, while increasing antioxidant enzyme levels (SOD, CAT, GSH) compared to control groups .
  • Survival Rates: Rats treated with Calhex 231 exhibited improved survival rates following THS, suggesting its protective cardiovascular effects.

Vascular Reactivity

Research has shown that Calhex 231 not only modulates CaSR but also directly affects vascular smooth muscle cells (VSMCs). It inhibits voltage-gated calcium channels (VGCCs), which are critical for muscle contraction. This dual action—both CaSR-dependent and independent—enhances its therapeutic potential for managing conditions characterized by altered vascular tone .

Table: Summary of Biological Effects

EffectObservationStatistical Significance
Blood PerfusionIncreased in liver and kidneysP < 0.01
Oxidative StressDecreased MDA; increased SOD, CAT, GSHP < 0.05
Survival RateImproved in THS modelNot specified
Vascular ContractilityInhibited via VGCC blockadeNot specified

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Calhex 231 hydrochloride as a CaSR inhibitor?

this compound acts as a negative allosteric modulator (NAM) of the extracellular calcium-sensing receptor (CaSR), blocking Ca²⁺-induced accumulation of inositol phosphates (IPs). In HEK293 cells, it inhibits CaSR signaling with an IC₅₀ of 0.39 μM . Methodologically, researchers use [³H]inositol phosphate accumulation assays to quantify receptor activity. Key steps include:

  • Transfecting HEK293 cells with CaSR.
  • Pre-labeling cells with myo-[³H]inositol for 20 hours.
  • Treating cells with varying concentrations of this compound (e.g., 0.1–10 μM) in the presence of 10 μM extracellular Ca²⁺.
  • Measuring IP accumulation via liquid scintillation counting .

Q. What experimental models are used to study this compound’s antifibrotic effects?

Common models include:

  • In vitro : Primary neonatal rat cardiac fibroblasts treated with high glucose (e.g., 30 mM) to mimic diabetic conditions. Calhex 231 (3 μM) reduces proliferation and downregulates MMP2/9, Col-I/III, and α-SMA via inhibition of the TGF-β1/Smads pathway .
  • In vivo : Streptozotocin-induced type 1 diabetic (T1D) rats treated with 4.07 mg/kg (10 μmol/kg) Calhex 231 via daily intraperitoneal injections for 12 weeks. Outcomes include reduced myocardial fibrosis and collagen deposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in Calhex 231’s selectivity profile?

Evidence suggests Calhex 231 selectively inhibits CaSR (IC₅₀ = 0.39 μM) , but one study reports off-target PI3K-delta inhibition (IC₅₀ = 2.5 nM) . To validate specificity:

  • Perform kinase selectivity panels (e.g., PI3K isoforms α, β, γ, δ).
  • Use CaSR knockout models to confirm on-target effects.
  • Compare results with structurally distinct CaSR inhibitors (e.g., NPS-2143) to rule out off-target contributions .

Q. What methodological challenges arise in optimizing Calhex 231’s solubility for in vivo studies?

this compound has limited aqueous solubility (~2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline). To address this:

  • Formulation strategies : Use corn oil-based solutions for intraperitoneal delivery (e.g., 10% DMSO + 90% corn oil) .
  • Dose normalization : Ensure consistent vehicle volumes across treatment groups to avoid solvent toxicity.
  • Stability testing : Monitor compound integrity under storage conditions (-20°C for long-term; ≤1 month at 4°C) .

Q. Methodological Recommendations

Q. How should researchers design dose-response studies for this compound?

  • Use a logarithmic concentration range (e.g., 0.1–10 μM in vitro; 1–20 mg/kg in vivo).
  • Include positive controls (e.g., NPS-2143 for CaSR inhibition) and vehicle controls .
  • For in vivo studies, monitor plasma Ca²⁺ levels to assess systemic CaSR modulation .

Q. What analytical techniques validate Calhex 231’s chemical identity and purity?

  • HPLC-MS : Confirm molecular weight (443.41 g/mol) and purity (≥98%) .
  • Chiral chromatography : Verify stereochemical integrity of (1R,2R)-isomer .
  • X-ray crystallography : Resolve absolute configuration for structural validation .

Q. Contradictions and Reproducibility

Q. Why do studies report divergent IC₅₀ values for Calhex 231?

Variability may arise from:

  • Cell line differences (e.g., HEK293 vs. primary cells).
  • Assay conditions (e.g., extracellular Ca²⁺ concentrations, incubation times). Mitigate by adhering to standardized protocols (e.g., 10 μM Ca²⁺ in IP accumulation assays) and reporting detailed methods .

Properties

IUPAC Name

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O.ClH/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19;/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29);1H/t17-,23+,24+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPHZSFSFANQIS-GRFVZBLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCCC[C@@H]3NC(=O)C4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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